molecular formula C9H8N2S B7773573 5-phenyl-1H-imidazole-2-thiol

5-phenyl-1H-imidazole-2-thiol

Cat. No.: B7773573
M. Wt: 176.24 g/mol
InChI Key: ISOLPDRTYOTMTO-UHFFFAOYSA-N
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Description

5-Phenyl-1H-imidazole-2-thiol is a heterocyclic compound featuring an imidazole core substituted with a phenyl group at the 5-position and a thiol (-SH) group at the 2-position. This compound is of significant interest in medicinal chemistry due to the imidazole ring's ability to participate in hydrogen bonding and π-π interactions, which are critical for biological activity. The thiol group enhances reactivity, enabling derivatization into disulfides or coordination with metal ions, while the phenyl substituent contributes to lipophilicity and aromatic stacking interactions .

Properties

IUPAC Name

5-phenyl-1H-imidazole-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c12-9-10-6-8(11-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOLPDRTYOTMTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CN=C(N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Haloxyfop-P involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-ol with 4-(2-chloroethoxy)phenol in the presence of a base, followed by esterification with propanoic acid. The reaction conditions typically include the use of solvents such as dichloromethane and catalysts like potassium carbonate .

Industrial Production Methods: Industrial production of Haloxyfop-P follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: Haloxyfop-P undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of Haloxyfop-P, such as its oxides, reduced forms, and substituted compounds .

Scientific Research Applications

Haloxyfop-P has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying herbicide activity and environmental impact.

    Biology: Investigated for its effects on plant physiology and metabolism.

    Medicine: Explored for potential therapeutic applications due to its bioactivity.

    Industry: Utilized in the development of new herbicides and agrochemicals.

Mechanism of Action

Haloxyfop-P exerts its effects by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid synthesis in plants. This inhibition disrupts the production of essential fatty acids, leading to the death of susceptible plants. The molecular targets include the ACCase enzyme and associated pathways involved in lipid metabolism .

Comparison with Similar Compounds

Substituent Variations on the Imidazole Ring

The pharmacological and physicochemical properties of imidazole derivatives are highly dependent on substituent positions and electronic effects. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents (Positions) Key Properties/Applications References
5-Phenyl-1H-imidazole-2-thiol 5-Ph, 2-SH Base compound; versatile intermediate
1-Benzyl-5-phenyl-1H-imidazole-2-thiol 1-Bn, 5-Ph, 2-SH Enhanced lipophilicity; antimicrobial studies
1-(3-Chlorophenyl)-5-phenyl-1H-imidazole-2-thiol 1-Cl-Ph, 5-Ph, 2-SH Increased steric bulk; potential kinase inhibition
1-(2,4-Dimethylphenyl)-5-phenyl-1H-imidazole-2-thiol 1-(2,4-Me₂Ph), 5-Ph, 2-SH Improved solubility; material science applications
5-Methyl-2-phenyl-1H-imidazole-4-methanol 5-Me, 2-Ph, 4-CH₂OH Chiral building block; medicinal chemistry
5-Nitro-1H-benzo[d]imidazole-2-thiol 5-NO₂, 2-SH (benzimidazole core) Anti-diabetic activity; high melting point (300–303°C)

Key Observations :

  • Position 1 Substitution : Alkyl or aryl groups (e.g., benzyl in , chlorophenyl in ) increase steric bulk and modulate solubility. For example, 1-benzyl derivatives exhibit higher lipophilicity, favoring membrane permeability in drug design.
  • Position 5 Substitution : Phenyl groups enhance aromatic interactions, while nitro groups (as in ) introduce strong electron-withdrawing effects, altering reactivity and biological targeting.
  • Thiol vs. Thione : The thiol group (-SH) in this compound can tautomerize to a thione (-S-), affecting its coordination chemistry and redox activity compared to analogs with fixed thione groups (e.g., 1-benzyl-5-phenyl-1H-imidazole-2(3H)-thione) .

Physicochemical Properties

  • Melting Points : this compound derivatives generally exhibit high melting points (>250°C) due to strong intermolecular hydrogen bonding. For example, 5-nitro-1H-benzo[d]imidazole-2-thiol melts at 300–303°C , whereas 1-benzyl analogs show slightly lower values due to disrupted crystal packing .
  • Solubility: Thiol-containing imidazoles are sparingly soluble in water but dissolve in polar organic solvents (e.g., DMSO, methanol). Substituents like 2,4-dimethylphenyl (in ) improve solubility in non-polar media.

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